
3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran derivatives have been extensively studied for their potential as therapeutic agents, including their role as anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the formation of the benzofuran ring followed by functionalization at various positions. For instance, the synthesis of optically active spiro benzofuran oxazolidinones is achieved through an enantioselective bromoaminocyclization catalyzed by a chiral phosphine oxide-Sc(OTf)3 complex . Similarly, benzofuran carboxamide derivatives are synthesized through a pathway involving the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation with amines . These methods highlight the versatility in the synthetic approaches for constructing benzofuran-based compounds.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran moiety, which is a fused aromatic system combining a benzene ring with a furan ring. The structure of these compounds can be further elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information on the crystal packing and intermolecular interactions . The supramolecular packing often involves hydrogen bonds and halogen interactions, which can significantly influence the physical properties and reactivity of the compounds.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, particularly at the functional groups attached to the benzofuran ring. For example, the bromo group in 2-bromo-N-(2,4-difluorobenzyl)benzamide can participate in further reactions, such as cross-coupling, to introduce additional substituents . The amide group also offers a site for chemical modification, which can be exploited to generate a diverse array of derivatives with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents such as bromo, amido, and carboxamide groups can affect the compound's solubility, melting point, and stability. The crystal structure analysis provides insights into the solid-state properties, including the molecular packing and the types of intermolecular interactions present . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.
Scientific Research Applications
Natural Source and Synthesis
Benzofuran compounds are widely found in nature and have garnered attention for their potent biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities position benzofuran compounds as potential natural drug lead compounds. The synthesis of complex benzofuran derivatives, including methods such as free radical cyclization and proton quantum tunneling, has been explored to construct benzofuran rings efficiently, leading to high yields and fewer side reactions. Such synthetic advancements facilitate the exploration of benzofuran derivatives for various scientific research applications (Yu-hang Miao et al., 2019).
Biological Activities and Applications
Benzofuran derivatives have been identified as having a broad spectrum of biological activities. Their role as inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes has been documented. The benzofuran nucleus is a common feature in many bioactive natural and synthetic compounds, leading to its application in pharmaceuticals, agriculture, and polymers. Recent studies have reported the development of novel benzofuran compounds with antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory activities. These findings underscore the potential of benzofuran derivatives, including 3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, as candidates for developing new therapeutic agents (K. Dawood, 2019).
Antimicrobial Applications
Benzofuran derivatives like this compound have also been explored for their antimicrobial properties. They are found in various natural products and have shown considerable efficacy in treating microbial diseases. The structural features of benzofuran and its derivatives contribute to their privileged status in drug discovery, particularly in developing efficient antimicrobial agents. The diversity of biological activities associated with benzofuran scaffolds makes them an attractive target for the discovery of new drugs aimed at addressing the global challenge of antibiotic resistance (Asha Hiremathad et al., 2015).
properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-12-15(13-11-14)25-23(28)21-20(17-7-3-5-9-19(17)29-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTYCOSUNXOLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
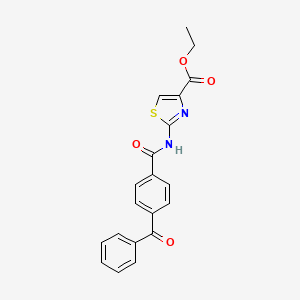

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
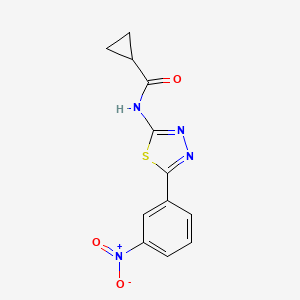
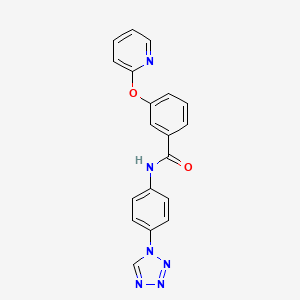
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
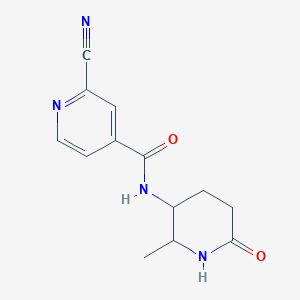
![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
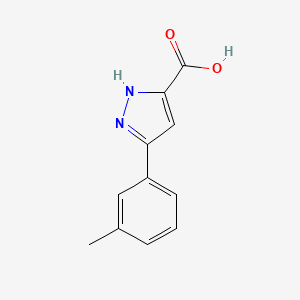
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)
